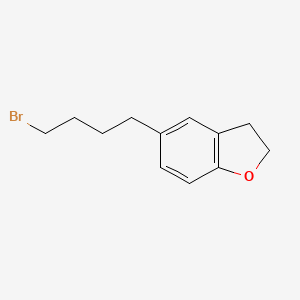
5-(4-Bromobutyl)-2,3-dihydrobenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromobutyl)-2,3-dihydrobenzofuran is an organic compound that belongs to the class of benzofurans It features a bromobutyl group attached to the benzofuran ring, which imparts unique chemical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran typically involves the alkylation of 2,3-dihydrobenzofuran with 1,4-dibromobutane. The reaction is carried out in the presence of a strong base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetone. The reaction mixture is refluxed to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromobutyl)-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bromobutyl side chain or the benzofuran ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include alkanes and reduced benzofuran derivatives.
Aplicaciones Científicas De Investigación
5-(4-Bromobutyl)-2,3-dihydrobenzofuran has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromobutyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Bromobutyl)-2,3-dihydrobenzofuran: can be compared with other benzofuran derivatives such as:
Uniqueness
The presence of the bromobutyl group in this compound imparts unique reactivity, making it a versatile intermediate in organic synthesis
Actividad Biológica
5-(4-Bromobutyl)-2,3-dihydrobenzofuran is a compound belonging to the benzofuran family, which has garnered attention due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various models, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The chemical structure of this compound features a bromobutyl substituent at the 5-position of the benzofuran ring. This structural modification is significant as it influences the compound's biological properties. The synthesis of this compound typically involves transition metal-catalyzed reactions, which are crucial for developing derivatives with enhanced biological activities .
Biological Activities
Numerous studies have highlighted the biological activities associated with benzofuran derivatives, including anti-inflammatory, anti-cancer, and neuroprotective effects. The following table summarizes key biological activities linked to this compound and related compounds:
The biological activities of this compound can be attributed to its interaction with cannabinoid receptors, particularly CB2. Activation of CB2 has been linked to reduced microglial activation and neuroinflammation, making it a target for treating neuropathic pain and other inflammatory conditions .
In cancer research, compounds with a benzofuran scaffold have shown cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain derivatives can inhibit cell proliferation effectively .
Case Studies
- Neuropathic Pain Model : In a study involving spinal nerve ligation and paclitaxel-induced neuropathy models in rats, this compound was effective in reversing pain symptoms without impairing locomotor functions. This suggests a selective action on pain pathways mediated by CB2 receptor activation .
- Anticancer Activity : A series of benzofuran derivatives were tested against human ovarian cancer cell lines (A2780). Among these compounds, those similar to this compound exhibited significant growth inhibition with GI50 values below 5 μM, indicating strong anticancer potential .
Propiedades
Fórmula molecular |
C12H15BrO |
|---|---|
Peso molecular |
255.15 g/mol |
Nombre IUPAC |
5-(4-bromobutyl)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C12H15BrO/c13-7-2-1-3-10-4-5-12-11(9-10)6-8-14-12/h4-5,9H,1-3,6-8H2 |
Clave InChI |
HNLAEPQHFCNISD-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















